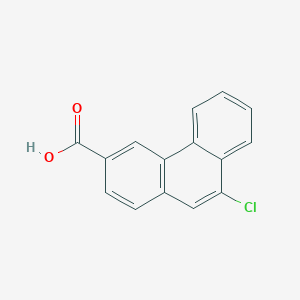![molecular formula C14H15N3O3 B13986332 2,4,5-Trimethyl-4a,5-dihydro-[1,3,5]triazino[1,2-a]quinoline-1,3,6-trione CAS No. 90279-23-5](/img/structure/B13986332.png)
2,4,5-Trimethyl-4a,5-dihydro-[1,3,5]triazino[1,2-a]quinoline-1,3,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2h,4h)-trione, 4a,5-dihydro-2,4,5-trimethyl-, cis- is a complex organic compound known for its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2h,4h)-trione, 4a,5-dihydro-2,4,5-trimethyl-, cis- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired cis-configuration is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2h,4h)-trione, 4a,5-dihydro-2,4,5-trimethyl-, cis- undergoes various chemical reactions including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation or other reducing agents.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated forms.
Aplicaciones Científicas De Investigación
1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2h,4h)-trione, 4a,5-dihydro-2,4,5-trimethyl-, cis- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2h,4h)-trione, 4a,5-dihydro-2,4,5-trimethyl-, cis- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Dichloroanilines: These compounds have similar aromatic structures and are used in the production of dyes and herbicides.
Bioplastics: Although not structurally similar, bioplastics share the characteristic of being derived from complex organic synthesis.
Uniqueness: 1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2h,4h)-trione, 4a,5-dihydro-2,4,5-trimethyl-, cis- is unique due to its tricyclic structure and the specific functional groups it contains
Propiedades
Número CAS |
90279-23-5 |
|---|---|
Fórmula molecular |
C14H15N3O3 |
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
2,4,5-trimethyl-4a,5-dihydro-[1,3,5]triazino[1,2-a]quinoline-1,3,6-trione |
InChI |
InChI=1S/C14H15N3O3/c1-8-11(18)9-6-4-5-7-10(9)17-12(8)15(2)13(19)16(3)14(17)20/h4-8,12H,1-3H3 |
Clave InChI |
QKJMSEPYWSYSLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1C2N(C(=O)N(C(=O)N2C3=CC=CC=C3C1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Cyclopropyl-1-{[(1,1-dimethylethyl)oxy]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13986285.png)






![Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B13986340.png)



